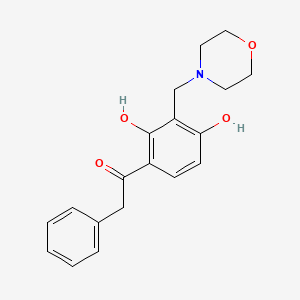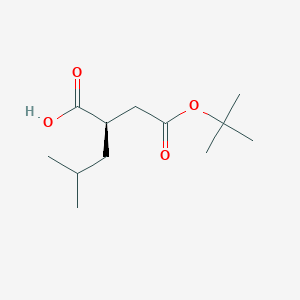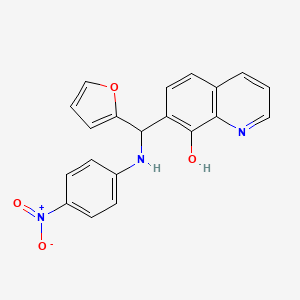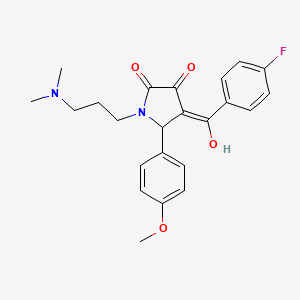
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone, also known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic properties. MPTP is a prodrug that is metabolized in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which selectively damages the dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Applications De Recherche Scientifique
Novel Amination Reactions and Synthetic Applications
- Research by Jurd (1978) on quinones and quinone methides illustrates novel side-chain amination reactions involving morpholine, leading to the formation of morpholino-3-phenylbenzofurans, showcasing the compound's utility in synthetic organic chemistry for constructing complex molecular frameworks Jurd, 1978.
Reactions with Phthalazinones and Pyridazinones
- The work by Mustafa et al. (1964) on the condensation of phthalazinones and pyridazinones with secondary amines and formaldehyde to produce Mannich bases indicates the role of morpholine in facilitating such reactions, potentially offering pathways to new pharmaceuticals or materials Mustafa et al., 1964.
Pharmacophore Mapping and Drug Design
- Marriott et al. (1999) demonstrated the use of pharmacophore mapping and 3D database searching, employing morpholine derivatives to identify novel lead compounds for muscarinic M(3) receptor antagonists. This highlights the compound's relevance in drug discovery processes Marriott et al., 1999.
Microwave-Assisted Synthetic Methodologies
- Aljohani et al. (2019) described an efficient microwave-assisted synthetic route towards Mannich bases of 4-hydroxyacetophenone derivatives involving morpholine, underscoring the compound's utility in green chemistry and rapid synthesis techniques Aljohani et al., 2019.
Propriétés
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-17-7-6-15(18(22)12-14-4-2-1-3-5-14)19(23)16(17)13-20-8-10-24-11-9-20/h1-7,21,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFNQCWVPVHHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)



![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)


![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)
![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)
